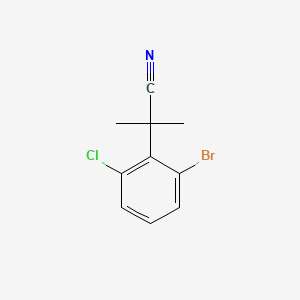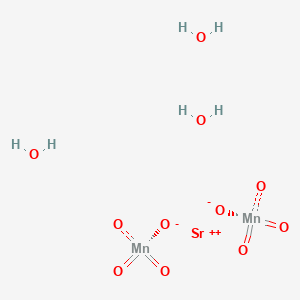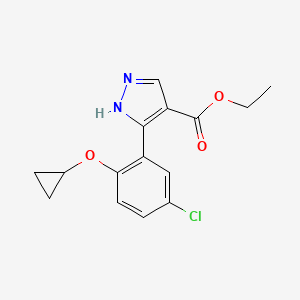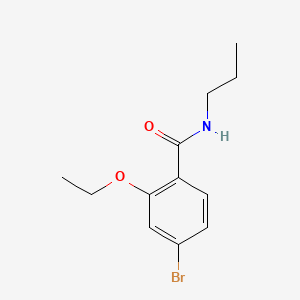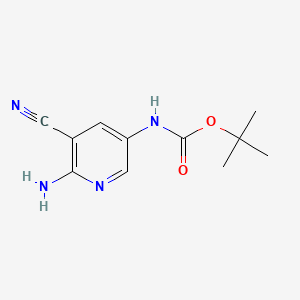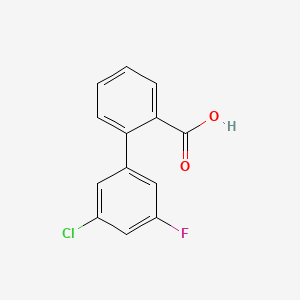
2-(3-Chloro-5-fluorophenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-5-fluorophenyl)benzoic acid is a chemical compound with the molecular formula C13H8ClFO2 and a molecular weight of 250.66 . It is also known by its IUPAC name 3’-chloro-5’-fluoro [1,1’-biphenyl]-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid contains a total of 26 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Application : Compounds containing the indole nucleus, which is similar to the benzoic acid structure in “2-(3-Chloro-5-fluorophenyl)benzoic acid”, have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Methods : The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .
- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Chemical Synthesis
- Application : “5-Chloro-2, 3, 4-trifluorobenzoic acid” derivatives, which are structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, are valuable intermediates for the synthesis of compounds with pharmacokinetic properties as antibacterial agents .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Catalytic Protodeboronation
- Application : Pinacol boronic esters, which are structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, are highly valuable building blocks in organic synthesis .
- Methods : The catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters is carried out utilizing a radical approach . This is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results : This method allows for the transformation of alkene hydromethylation, a valuable but previously unknown transformation .
-
Production of 2-Chloro-5-Nitrobenzoic Acid
- Application : “2-Chloro-5-nitrobenzoic acid” is produced using “o-chlorobenzoic acid” as a raw material . This compound is structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”.
- Methods : The production process involves nitration, alkali dissolution, and acid precipitation . During nitration, concentrated sulfuric acid and o-chlorobenzoic acid are added in a weight ratio of (3.5-4.5):1 .
-
Pesticide Exposure Investigation
- Application : “2-Chloro-5-(trifluoromethyl)benzoic acid”, which is structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, may be used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .
- Methods : The specific methods of application are not provided in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Antiviral Activity
- Application : Compounds similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Methods : These compounds have shown inhibitory activity against influenza A .
- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed an IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Acidity Study
- Application : Compounds similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, such as 2-fluorobenzoic acid and 4-fluorobenzoic acid, have been studied for their acidity .
- Methods : The study involved investigating why 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding .
- Results : The study found that the “distance-dependent” inductive effect has taken over the H-bonding .
-
Pesticide Exposure Investigation
- Application : “2-Chloro-5-(trifluoromethyl)benzoic acid”, which is structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, may be used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .
- Methods : The specific methods of application are not provided in the source .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(3-chloro-5-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXWEQNEFAOHCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683309 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluorophenyl)benzoic acid | |
CAS RN |
1261915-22-3 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

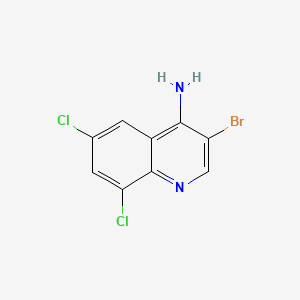
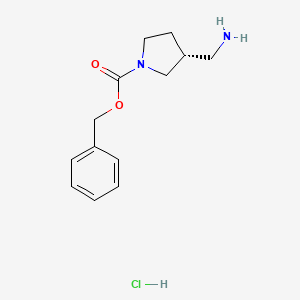
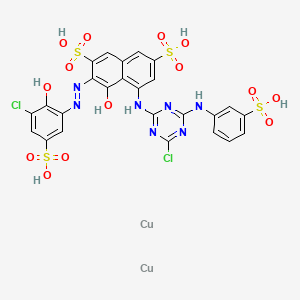
![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)

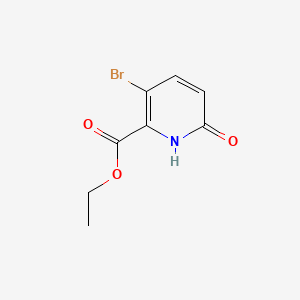
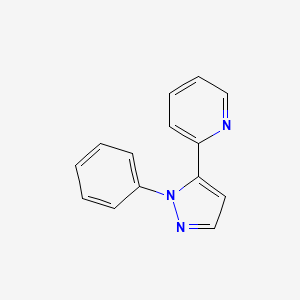
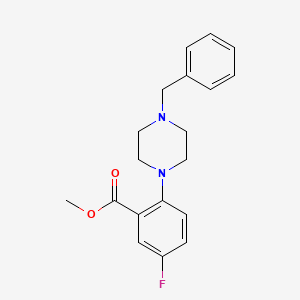
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)
